molecular formula C11H14ClNO2 B14048512 1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one

1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one

Cat. No.: B14048512
M. Wt: 227.69 g/mol
InChI Key: BSDFHAILOKTGBS-UHFFFAOYSA-N
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Description

1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one is a chlorinated arylketone derivative featuring a 2-amino-5-ethoxyphenyl substituent. This compound belongs to a broader class of 3-chloropropan-1-one analogs, which are often synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. Its structural framework combines a reactive ketone group with a chloroalkyl chain and an aromatic ring functionalized with amino and ethoxy groups.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-(2-amino-5-ethoxyphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C11H14ClNO2/c1-2-15-8-3-4-10(13)9(7-8)11(14)5-6-12/h3-4,7H,2,5-6,13H2,1H3

InChI Key

BSDFHAILOKTGBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-ethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s closest structural analogs differ in aromatic substituents, halogen placement, or functional groups. Key comparisons include:

Compound Name Substituents Molecular Formula Key Features Biological Activity (if reported)
1-(4-Bromophenyl)-3-chloropropan-1-one 4-bromo, no amino/ethoxy groups C₉H₈BrClO Bromophenyl enhances electrophilicity; lacks H-bond donors LiTR inhibition (25–49% at 100 μM)
1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one 2-amino-4-bromo substituent C₉H₉BrClNO Bromine at position 4 alters electronic effects vs. ethoxy at position 5 Commercial availability; no activity data
1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one Benzo[b]thiophenyl group C₁₁H₉ClOS Sulfur-containing aromatic system; increased lipophilicity Not reported
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one Bromomethyl, methylthio groups C₁₁H₁₂BrClOS Bromomethyl enhances reactivity; methylthio contributes to steric bulk Purity ≥98%; no biological data
Key Observations:
  • Amino vs. Halogen Substituents: The amino group in the target compound enables hydrogen bonding, critical for enzyme inhibition (e.g., LiTR), whereas bromo/methylthio substituents prioritize electrophilic or hydrophobic interactions .
  • Positional Effects : Ethoxy at position 5 (target) vs. bromo at position 4 () alters steric and electronic profiles, impacting binding affinity and synthesis pathways .

Physicochemical Properties

  • Solubility: Ethoxy and amino groups improve aqueous solubility vs. bromophenyl or benzo[b]thiophenyl analogs.
  • Stability: Chloropropanone derivatives are prone to hydrolysis; steric protection from ethoxy groups may enhance stability .

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